1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and propyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Preparation Methods
The synthesis of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, polar solvents, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antitumor activities.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the study .
Comparison with Similar Compounds
1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1,3-dimethyl-1H-pyrazol-5-amine: Similar structure but lacks the propyl group, leading to different biological activities and reactivity.
1-propyl-1H-pyrazol-5-amine: Lacks the methyl groups, which can affect its chemical properties and applications.
3,5-dimethyl-1H-pyrazole: Different substitution pattern, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-9-11(8-15-17)7-13-12-10(2)6-14-16(12)3/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
AJYFLDMFKLMGMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=C(C=NN2C)C |
Origin of Product |
United States |
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